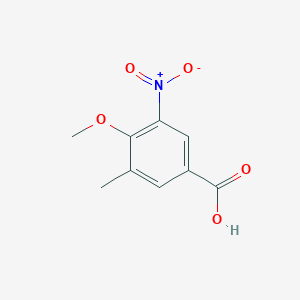

4-Methoxy-3-methyl-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-3-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It has been used in the synthesis of BIPHEP-1-OMe, a precatalyst for reductive coupling of butadiene to aldehydes, and aniline mustard analogues, which have potential anti-tumor activity .

Synthesis Analysis

The synthesis of 4-Methoxy-3-methyl-5-nitrobenzoic acid can involve several steps. One method involves the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water . Another method involves the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen, catalyzed by cobalt acetate in acetic acid .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methyl-5-nitrobenzoic acid can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Nitro compounds like 4-Methoxy-3-methyl-5-nitrobenzoic acid can undergo several types of reactions. These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . In the presence of a cyclometallated iridium catalyst derived from allyl acetate, exposure of alcohols to butadiene results in hydrogen transfer to generate aldehyde-allyliridium pairs, which engage in C-C coupling to form products .

科学的研究の応用

Catalysis and Suzuki–Miyaura Coupling

The compound finds application in transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling. In this process, it acts as a boron reagent, facilitating the formation of carbon–carbon bonds. Researchers appreciate its mild reaction conditions and functional group tolerance .

Detection of Nitroaromatic Compounds

Researchers have employed 4-methoxy-3-methyl-5-nitrobenzoic acid in the detection of nitroaromatic compounds. For instance, it interacts with CdSe quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites, enabling sensitive detection .

Anti-Tumor Activity

Analogues derived from this compound, such as aniline mustard analogues, have shown potential anti-tumor activity. Researchers explore their effects on cancer cells, aiming for therapeutic applications .

Nitro Compounds and Aliphatic Synthesis

In the preparation of 1-methyl-3-nitrobenzene, 4-methoxy-3-methyl-5-nitrobenzoic acid plays a crucial role. Routes to aliphatic nitro compounds often involve reactions with alkyl halides and nitrite ions .

特性

IUPAC Name |

4-methoxy-3-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHWBJKSKTEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methyl-5-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

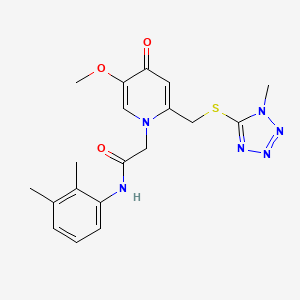

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)

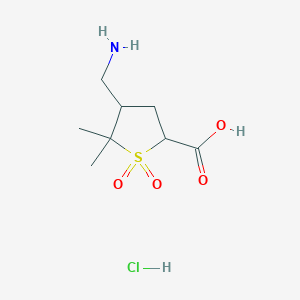

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2632370.png)

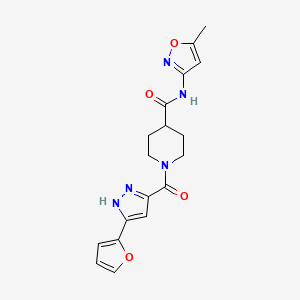

![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

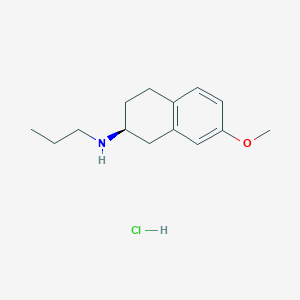

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)

![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)

![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)